
3-Acetylthiophene-2-sulfonamide
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Description
3-Acetylthiophene-2-sulfonamide, also known as this compound, is a useful research compound. Its molecular formula is C6H7NO3S2 and its molecular weight is 205.3 g/mol. The purity is usually 95%.
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Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 3-Acetylthiophene-2-sulfonamide to improve yield and purity?
- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters. Key steps include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of sulfonamide intermediates .
- Catalyst Screening : Palladium-based catalysts improve coupling efficiency in thiophene functionalization .
- Temperature Control : Stepwise heating (50–80°C) minimizes side reactions during acetylation .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) isolates the product .
- Yield Tracking : Monitor intermediates via TLC (Rf ~0.3–0.5 in 1:1 hexane:EtOAc) .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Multi-modal characterization ensures structural validation:
- NMR Spectroscopy : 1H NMR (DMSO-d6) identifies acetyl protons (δ 2.5–2.7 ppm) and thiophene aromatic signals (δ 7.1–7.4 ppm) .
- IR Spectroscopy : Confirm sulfonamide S=O stretches (1350–1150 cm−1) and acetyl C=O (1680–1700 cm−1) .
- Mass Spectrometry : ESI-MS (positive mode) verifies molecular ion [M+H]+ at m/z 260.1 .
- Elemental Analysis : Match calculated vs. observed C, H, N, S percentages (±0.3%) .
Q. What experimental design principles apply to initial biological activity screening of this compound?
- Methodological Answer : Prioritize target-specific assays:
- Antimicrobial Testing : Use agar dilution (MIC determination) against Gram-positive (e.g., S. aureus) and fungal (e.g., C. albicans) strains .
- Cytotoxicity Assays : MTT tests on human cell lines (e.g., HEK293) establish safety thresholds (IC50 > 50 µM) .
- Dose-Response Curves : Serial dilutions (0.1–100 µM) identify efficacy windows .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported antimicrobial efficacy data for this compound derivatives?
- Methodological Answer : Address discrepancies through:
- Strain-Specific Variability : Test across diverse microbial panels (ATCC strains vs. clinical isolates) .
- Biofilm vs. Planktonic Assays : Compare MICs under biofilm-inducing conditions (e.g., 1% glucose) .
- Metabolomic Profiling : LC-MS/MS detects microbial metabolite shifts post-treatment to identify resistance mechanisms .
Q. What computational strategies predict the electronic properties of this compound for material science applications?
- Methodological Answer : Leverage quantum mechanical modeling:
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to compute HOMO-LUMO gaps (e.g., ~3.2 eV for OLED applications) .
- Charge-Transport Simulations : Marcus theory evaluates hole/electron mobility in thin-film configurations .
- Solvatochromism Studies : TD-DFT predicts UV-Vis absorption shifts in polar vs. nonpolar solvents .
Q. What advanced techniques elucidate the mechanism of this compound’s interaction with enzyme targets?
- Methodological Answer : Mechanistic studies require:
- X-Ray Crystallography : Co-crystallize with target enzymes (e.g., carbonic anhydrase) to resolve binding modes .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
- Molecular Dynamics (MD) : Simulate ligand-enzyme complexes (50 ns trajectories) to assess conformational stability .
Q. How should researchers design stability studies to evaluate this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated degradation studies:
- Forced Degradation : Expose to 0.1M HCl/NaOH (24h, 25°C) and UV light (254 nm, 48h) to identify degradation products via HPLC-MS .
- Long-Term Stability : Store at 4°C, 25°C, and 40°C/75% RH; sample monthly for 12 months .
- Kinetic Modeling : Apply Arrhenius equation to predict shelf life at standard conditions .
Q. What methodological steps ensure reproducibility in synthesizing and characterizing this compound across labs?
- Methodological Answer : Standardize protocols via:
- Detailed SOPs : Specify exact equivalents, mixing rates, and purification thresholds .
- Inter-Lab Validation : Share batches for cross-testing NMR/MS consistency .
- Open Data : Publish raw spectra and crystallographic data (e.g., CCDC entries) .
Q. How can structural modifications address contradictions in enzyme inhibition data for this compound analogs?
- Methodological Answer : Resolve issues through rational design:
- SAR Studies : Systematically vary acetyl/thiophene substituents and assay against mutant enzymes .
- Cryo-EM : Visualize inhibitor-enzyme complexes at near-atomic resolution to identify steric clashes .
- Free Energy Perturbation (FEP) : Calculate binding energy differences between analogs and wild-type/mutant targets .
Properties
CAS No. |
138890-88-7 |
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Molecular Formula |
C6H7NO3S2 |
Molecular Weight |
205.3 g/mol |
IUPAC Name |
3-acetylthiophene-2-sulfonamide |
InChI |
InChI=1S/C6H7NO3S2/c1-4(8)5-2-3-11-6(5)12(7,9)10/h2-3H,1H3,(H2,7,9,10) |
InChI Key |
NJFKNKDJFNPJGY-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(SC=C1)S(=O)(=O)N |
Canonical SMILES |
CC(=O)C1=C(SC=C1)S(=O)(=O)N |
Synonyms |
3-Acetyl-2-thiophenesulfonamide |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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